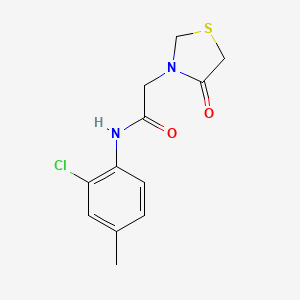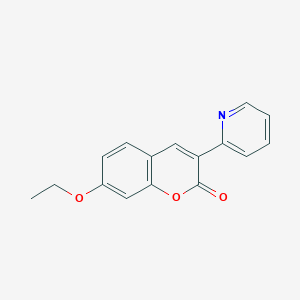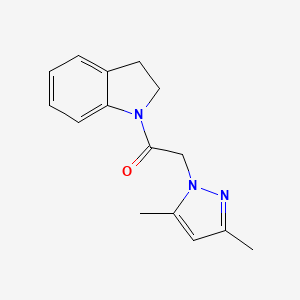![molecular formula C23H23N3O3 B7645730 (4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645730.png)
(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a piperazine derivative that has shown promising results in various laboratory experiments.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone involves its ability to bind to the dopamine transporter. This binding prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels can have various effects on the brain, including changes in mood, motivation, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can increase extracellular dopamine levels in the brain, which can lead to changes in behavior and cognition. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety medication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone is its high affinity for the dopamine transporter, which makes it a potential tool for studying the role of dopamine in various neurological disorders. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone. One potential area of research is in the development of this compound derivatives that have improved pharmacological properties. Another area of research is in the use of this compound as a tool for studying the role of dopamine in various neurological disorders. Additionally, this compound could be studied for its potential use as an anti-anxiety medication or as a tool for studying the effects of dopamine on mood and motivation.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its high affinity for the dopamine transporter makes it a potential tool for studying the role of dopamine in various neurological disorders. However, its potential toxicity could limit its use in certain experiments. Future research on this compound could lead to the development of improved pharmacological properties and new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of (4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone involves several steps. The starting material is 4-methyl-3-nitrobenzaldehyde, which is reacted with naphthalene-1-methanamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 4-(chloromethyl)piperidine hydrochloride to form this compound.
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
(4-methyl-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-9-10-19(15-22(17)26(28)29)23(27)25-13-11-24(12-14-25)16-20-7-4-6-18-5-2-3-8-21(18)20/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWOVMIKZFWZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetamide](/img/structure/B7645687.png)


![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)

![2-chloro-4-[[[(2S)-1-hydroxybutan-2-yl]amino]methyl]phenol](/img/structure/B7645745.png)
